11-(Methacryloylamino)undecanoic acid

Description

BenchChem offers high-quality 11-(Methacryloylamino)undecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-(Methacryloylamino)undecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

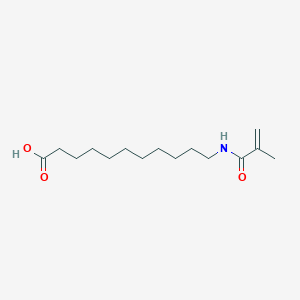

IUPAC Name |

11-(2-methylprop-2-enoylamino)undecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO3/c1-13(2)15(19)16-12-10-8-6-4-3-5-7-9-11-14(17)18/h1,3-12H2,2H3,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRMFVZWFSDHFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377343 |

Source

|

| Record name | 11-[(2-Methylacryloyl)amino]undecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59178-93-7 |

Source

|

| Record name | 11-[(2-Methylacryloyl)amino]undecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

11-(Methacryloylamino)undecanoic Acid (CAS 59178-93-7): A Comprehensive Technical Guide on Synthesis, Polymerization, and Advanced Biomedical Applications

Introduction: The Strategic Design of an Amphiphilic Monomer

In the landscape of smart materials and biomedical engineering, the rational design of functional monomers dictates the ultimate performance of the resulting polymer. 11-(Methacryloylamino)undecanoic acid (often abbreviated as MaU or AmU ) is a highly specialized, bifunctional monomer[1]. Its molecular architecture is defined by three distinct domains: a polymerizable methacrylamide headgroup, a hydrophobic 10-carbon spacer (undecyl chain), and a reactive, pH-responsive carboxylic acid tail.

As a Senior Application Scientist, I frequently leverage this specific structural triad to engineer self-assembling hydrogels, stimuli-responsive drug delivery vehicles, and high-performance dental adhesives. The 10-carbon spacer is not arbitrary; it provides the precise hydrophobic balance required to drive intra- and intermolecular self-assembly without rendering the resulting polymer completely insoluble in aqueous media[2].

Molecular Architecture & Physicochemical Profiling

Understanding the baseline physicochemical properties of MaU is critical for predicting its behavior in solvent systems and polymerization matrices. The table below synthesizes the core quantitative data[1].

Table 1: Physicochemical Properties of MaU

| Property | Value | Scientific Implication |

| CAS Number | 59178-93-7 | Unique identifier for regulatory and procurement tracking. |

| Molecular Formula | C₁₅H₂₇NO₃ | Determines stoichiometric calculations for copolymerization. |

| Molecular Weight | 269.38 g/mol | High molecular weight relative to standard acrylics; impacts steric hindrance during propagation. |

| Melting Point | 68–69 °C | Solid at room temperature; requires dissolution in organic solvents or basic aqueous media prior to use. |

| XLogP3 (Partition Coefficient) | 3.8 | Indicates high lipophilicity; confirms the strong hydrophobic driving force of the undecyl spacer. |

| Topological Polar Surface Area | 66.4 Ų | Dictates the monomer's hydrogen-bonding capacity and interaction with biological interfaces. |

Synthesis Methodology & Purification Protocol

The synthesis of MaU relies on the Schotten-Baumann amidation of 11-aminoundecanoic acid with methacryloyl chloride. The protocol described below is engineered as a self-validating system, where each step is governed by strict chemical causality to maximize yield and prevent premature polymerization[2].

Step-by-Step Synthesis Protocol

-

Aqueous Solubilization: Dissolve 21.6 g (0.08 mol) of 11-aminoundecanoic acid and 14.4 g (0.36 mol) of NaOH in 600 mL of deionized water.

-

Causality: 11-aminoundecanoic acid is highly insoluble in water. NaOH deprotonates the carboxylic acid, converting it into a water-soluble sodium salt, while concurrently acting as an acid scavenger for the HCl generated in the subsequent step.

-

-

Thermal Control & Monomer Addition: Immerse the reaction flask in an ice bath to bring the temperature to 0 °C. Add 26.1 g (0.25 mol) of methacryloyl chloride dropwise over 10 minutes.

-

Causality: The amidation reaction is highly exothermic. Strict thermal control prevents the thermal auto-polymerization of the methacryloyl double bonds and minimizes the competitive hydrolysis of methacryloyl chloride.

-

-

Propagation: Remove the ice bath and stir the emulsion vigorously for 3 hours at room temperature.

-

Precipitation via Acidification: Adjust the pH of the solution to 3.0 using 12 N HCl.

-

Causality: Acidification protonates the carboxylate back to a carboxylic acid. This drastically reduces the aqueous solubility of the newly formed MaU, forcing it to precipitate out of the aqueous phase as a crude white solid.

-

-

Extraction and Drying: Filter the precipitate and dissolve it in chloroform. Wash the organic layer sequentially with 1 N HCl and saturated NaCl (brine), then dry over anhydrous Na₂SO₄.

-

Recrystallization: Evaporate the chloroform and recrystallize the crude product twice from an acetone/n-hexane mixture (1/1, v/v). Dry under vacuum for 24 hours.

-

Causality: Acetone dissolves the monomer, while n-hexane acts as an anti-solvent. This mixed-solvent system selectively crystallizes the pure MaU monomer (Yield: ~92.4%) while leaving unreacted precursors and oligomeric impurities in the supernatant.

-

Caption: Logical workflow and causality for the synthesis and purification of MaU.

Polymerization & Smart Material Engineering

One of the most advanced applications of MaU is its copolymerization with 2-(acrylamido)-2-methylpropanesulfonic acid (AMPS) to create pH-responsive polymers[3]. AMPS provides a strongly acidic sulfonate group that remains ionized across a broad pH range, ensuring baseline aqueous solubility[4].

When MaU and AMPS are copolymerized via conventional or Reversible Addition-Fragmentation chain Transfer (RAFT) radical polymerization, the resulting random copolymer, p(AMPS-co-MaU) , exhibits extraordinary conformational switching[5].

The Mechanism of Unimer Micelle Formation

-

Acidic Conditions (pH < pKa): The pendant carboxylic acid groups of the MaU units are protonated and uncharged. The 10-carbon undecyl spacers become highly hydrophobic. To minimize contact with water, the polymer chain undergoes an intramolecular hydrophobic collapse, folding in on itself to form a "unimer micelle" (a micelle formed from a single polymer chain) with a hydrophobic core and a hydrophilic AMPS corona[3].

-

Basic Conditions (pH > pKa): The carboxylic acid groups deprotonate into anionic carboxylates (-COO⁻). The sudden influx of negative charge creates massive electrostatic repulsion between the newly formed carboxylates and the permanently anionic AMPS sulfonates. This repulsion overpowers the hydrophobic interactions, forcing the unimer micelle to unfold into an expanded, open-chain conformation[5].

Caption: Reversible pH-induced conformational switching of p(AMPS-co-MaU) copolymers.

Advanced Applications in Drug Delivery & Dental Composites

Targeted Drug Delivery Vehicles

The unimer micelles formed by p(AMPS-co-MaU) under acidic conditions act as excellent nanocarriers for hydrophobic therapeutics. Because the tumor microenvironment and endosomal compartments are inherently acidic, these micelles can safely encapsulate hydrophobic drugs (often modeled using pyrene in in-vitro studies) within their folded undecyl core[3]. Upon transitioning to a neutral or slightly basic physiological environment (or through engineered charge-reversal mechanisms), the micelle expands, triggering the controlled release of the therapeutic payload.

High-Performance Dental Adhesives

In restorative dentistry, MaU serves as a critical adhesion promoter. The long aliphatic chain provides flexibility, allowing the monomer to penetrate the demineralized dentin collagen network. The terminal carboxylic acid group forms strong ionic bonds with the calcium ions (Ca²⁺) present in the tooth's hydroxyapatite structure. Simultaneously, the methacrylamide headgroup copolymerizes with the bulk restorative resin (e.g., Bis-GMA or UDMA), creating a durable, covalently bonded bridge between the biological tooth structure and the synthetic composite[6].

Quantitative Metrics for Formulation Engineering

For formulation scientists developing MaU-based systems, the following quantitative metrics are critical for optimizing phase transitions and mechanical properties.

Table 2: Critical Formulation Parameters

| Parameter | Typical Value / Range | Engineering Significance |

| pKa of MaU in Copolymer | ~5.5 - 6.5 | Dictates the exact pH trigger point for micelle unfolding and payload release. |

| Unimer Micelle Size (Rh) | 5 - 15 nm | Ideal size range for deep tissue penetration and evasion of the reticuloendothelial system. |

| Optimal AMPS:MaU Ratio | 50:50 (mol%) | Provides the perfect stoichiometric balance between baseline solubility and hydrophobic collapse. |

| Dental Adhesion Shear Bond Strength | > 20 MPa | Exceeds the clinical threshold required to prevent microleakage in composite restorations. |

Conclusion

11-(Methacryloylamino)undecanoic acid (CAS 59178-93-7) is far more than a simple building block; it is a meticulously engineered molecular tool. By understanding the causality behind its synthesis and the thermodynamic forces driving its self-assembly, researchers can harness its amphiphilic nature to develop next-generation smart materials. Whether utilized in pH-responsive polyion complex (PIC) vesicles or robust dental adhesives, MaU remains a cornerstone monomer in advanced polymer science.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2764185, 11-(Methacryloylamino)undecanoic acid". PubChem. Available at:[Link]

-

Ohno, S., Ishihara, K., & Yusa, S. (2016). "Formation of Polyion Complex (PIC) Micelles and Vesicles with Anionic pH-Responsive Unimer Micelles and Cationic Diblock Copolymers in Water". Langmuir, 32(16), 3945-3953. Available at:[Link]

-

LookChem. "2-Acrylamide-2-methylpropanesulfonic acid - Synthetic Routes and Copolymerization". LookChem Database. Available at:[Link]

Sources

- 1. 11-(Methacryloylamino)undecanoic acid | C15H27NO3 | CID 2764185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Formation of Polyion Complex (PIC) Micelles and Vesicles with Anionic pH-Responsive Unimer Micelles and Cationic Diblock Copolymers in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cas 15214-89-8,2-Acrylamide-2-methylpropanesulfonic acid | lookchem [lookchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 11-(methacryloylamino)undecanoic acid [myskinrecipes.com]

11-(Methacryloylamino)undecanoic acid solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 11-(Methacryloylamino)undecanoic Acid in Organic Solvents

Introduction

11-(Methacryloylamino)undecanoic acid is a bifunctional monomer of significant interest in materials science and drug development. Its unique structure, featuring a polymerizable methacryloyl group, a long hydrophobic undecanoic acid chain, and a polar amide linkage, makes it a valuable building block for creating biocompatible polymers, hydrogels, and dental composites.[1] The efficacy of its application, from polymerization kinetics to formulation stability, is fundamentally governed by its interaction with and solubility in various organic solvents.

This technical guide provides researchers, scientists, and formulation experts with a comprehensive framework for understanding and determining the solubility of 11-(Methacryloylamino)undecanoic acid. We will delve into the theoretical principles governing its solubility based on its molecular structure and provide a field-proven, step-by-step protocol for empirical solubility determination.

Part 1: Theoretical & Predictive Analysis

A molecule's solubility is dictated by the energetic favorability of solvent-solute interactions versus solute-solute and solvent-solvent interactions. The guiding principle for this analysis is the adage, "like dissolves like," which relates solubility to the polarity of the solute and solvent.[2]

Molecular Structure Analysis

The structure of 11-(Methacryloylamino)undecanoic acid (Molar Mass: 269.38 g/mol [3][4][5]) is inherently amphiphilic, containing distinct regions of high and low polarity.

-

Hydrophobic Region: The most prominent feature is the long C11 alkyl chain (-(CH2)10-). This extensive, non-polar hydrocarbon tail dictates a strong affinity for non-polar organic solvents through van der Waals interactions.

-

Polar Functional Groups:

-

Carboxylic Acid (-COOH): This terminal group is highly polar and capable of acting as both a hydrogen bond donor (from the -OH) and acceptor (at the C=O). Its presence significantly enhances solubility in polar, protic solvents.

-

Amide (-CONH-): Located centrally, the amide linkage is also polar. The N-H group is a hydrogen bond donor, and the C=O is a hydrogen bond acceptor. This group contributes significantly to the molecule's affinity for polar solvents.

-

Methacryloyl Group: While containing a polar carbonyl group, its overall contribution to polarity is less pronounced than the acid and amide moieties.

-

This dual character suggests that the molecule will not exhibit simple solubility behavior, but rather a nuanced profile dependent on the solvent's ability to accommodate both the hydrophobic chain and the polar head groups.

Solubility Predictions in Common Organic Solvents

Based on the structural analysis, we can predict the solubility of 11-(Methacryloylamino)undecanoic acid across different solvent classes. These predictions serve as a hypothesis-driven starting point for experimental work.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The solvent's hydroxyl groups can form strong hydrogen bonds with the solute's carboxylic acid and amide groups, effectively solvating the polar regions. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | These solvents possess strong dipoles and can act as hydrogen bond acceptors, interacting favorably with the solute's -COOH and -NH- groups. |

| Intermediate Polarity | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to Low | These solvents offer a balance. DCM and THF may sufficiently solvate the molecule, while ethyl acetate's ester group provides some polarity. The large non-polar chain is a key factor. |

| Non-polar | Hexane, Toluene, Diethyl Ether | Low to Very Low | While the long alkyl chain is compatible with these solvents, the energy required to break the strong intermolecular hydrogen bonds (solute-solute interactions) of the polar head groups is not compensated by weak van der Waals forces from the solvent. |

Part 2: Experimental Determination of Solubility

While theoretical predictions are invaluable, empirical determination is essential for obtaining accurate, quantitative solubility data. The "shake-flask" method is the gold-standard technique for determining the equilibrium solubility of a solid in a solvent.[2][6]

Mandatory Safety Precautions

Before commencing any experimental work, it is imperative to obtain and thoroughly review the specific Safety Data Sheet (SDS) for 11-(Methacryloylamino)undecanoic acid from the supplier. Based on related compounds like undecanoic acid, general precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the solid powder and all organic solvents in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and direct contact with skin or eyes.[7]

Detailed Experimental Protocol: The Shake-Flask Method

This protocol is designed as a self-validating system to ensure that the solution reaches thermodynamic equilibrium, providing a true measure of solubility.

Objective: To determine the concentration of 11-(Methacryloylamino)undecanoic acid in a saturated solution of a given organic solvent at a controlled temperature.

Materials & Reagents:

-

11-(Methacryloylamino)undecanoic acid (solid)

-

Selected organic solvents (HPLC grade or higher)

-

Temperature-controlled orbital shaker or incubator

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Centrifuge

-

Chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification.

Workflow:

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Step-by-Step Procedure:

-

Preparation of Saturated Solution: a. To a series of glass vials, add a known volume (e.g., 5 mL) of the desired organic solvent. b. Add an excess amount of solid 11-(Methacryloylamino)undecanoic acid to each vial. An amount that is 2-3 times greater than the predicted solubility is recommended to ensure a solid phase remains after equilibrium. c. Securely cap the vials.

-

Equilibration: a. Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). b. Agitate the vials for a prolonged period, typically 24 to 72 hours, to allow the system to reach thermodynamic equilibrium.[2] c. Visually confirm that excess, undissolved solid remains at the bottom of each vial. This is critical to ensure the solution is truly saturated.

-

Phase Separation: a. Remove the vials from the shaker and allow them to stand undisturbed to let the solid settle. b. To ensure complete removal of undissolved particles, centrifuge the vials at a moderate speed. c. Carefully draw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to prevent undissolved microparticles from artificially inflating the measured concentration.[2]

-

Quantification: a. Prepare a calibration curve using standard solutions of 11-(Methacryloylamino)undecanoic acid of known concentrations. b. The clear, saturated filtrate may need to be diluted to fall within the linear range of the calibration curve. c. Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the precise concentration of the dissolved solute. d. Calculate the original concentration in the saturated solution, accounting for any dilutions.

Part 3: Data Interpretation and Application

Summarizing and Presenting Data

The experimentally determined solubility should be reported in standard units at a specified temperature. A clear, tabular format is recommended for comparing solubility across different solvents.

Template for Reporting Experimental Solubility Data:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| DMSO | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| Hexane | 25 | [Experimental Value] | [Calculated Value] |

Factors Influencing Solubility

-

Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[6] This relationship should be determined if the intended application involves temperature variations.

-

Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly alter the solubility of a compound capable of hydrogen bonding. Always use high-purity, dry solvents for accurate measurements.

-

pH: While not relevant for aprotic organic solvents, if the solvent system has an aqueous component or acidic/basic properties, the pH will drastically affect the ionization state of the carboxylic acid group, thereby influencing solubility.

Conclusion

11-(Methacryloylamino)undecanoic acid possesses a complex, amphiphilic molecular structure that results in a nuanced solubility profile across organic solvents. While theoretical predictions based on the "like dissolves like" principle provide a strong initial framework, they are not a substitute for rigorous experimental determination. The shake-flask method detailed in this guide represents a robust and reliable protocol for generating the accurate, quantitative data required by researchers and formulation scientists. Understanding and quantifying the solubility of this monomer is a critical first step in harnessing its full potential in the design and synthesis of advanced materials.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Solubility test for Organic Compounds. (2024, September 24).

-

PubChem. (n.d.). 11-(Methacryloylamino)undecanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025, August 24). 11-(METHACRYLOYLAMINO)UNDECANOIC ACID. Retrieved from [Link]

-

PharmaCompass. (n.d.). 11-(METHACRYLOYLAMINO)UNDECANOIC ACID. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Solubility of Things. (n.d.). 11-Aminoundecanoic acid. Retrieved from [Link]

-

Rizzi, A., & Palmer, D. S. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Wikipedia. (n.d.). 11-Aminoundecanoic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Undecanoic acid (CAS 112-37-8). Retrieved from [Link]

-

MySkinRecipes. (n.d.). 11-(methacryloylamino)undecanoic acid. Retrieved from [Link]

Sources

- 1. 11-(methacryloylamino)undecanoic acid [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 11-(Methacryloylamino)undecanoic acid | C15H27NO3 | CID 2764185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 11-(METHACRYLOYLAMINO)UNDECANOIC ACID | CAS#:59178-93-7 | Chemsrc [chemsrc.com]

- 5. CAS NO. 59178-93-7 | 11-(METHACRYLOYLAMINO)UNDECANOIC ACID | C15H27NO3 [localpharmaguide.com]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dept.harpercollege.edu [dept.harpercollege.edu]

11-(Methacryloylamino)undecanoic Acid (11-MAUA): A Bifunctional Monomer for Advanced Polymeric Architectures

Executive Summary

In the landscape of precision polymer synthesis and smart materials, 11-(Methacryloylamino)undecanoic acid (11-MAUA, CAS: 59178-93-7) has emerged as a critical bifunctional building block[1]. Characterized by a polymerizable methacrylamide head, a highly hydrophobic 11-carbon aliphatic spacer, and a terminal pH-responsive carboxylic acid, 11-MAUA enables the construction of stimuli-responsive unimer micelles, biocompatible surface coatings, and enzymatically synthesized polyesters.

This technical whitepaper provides an in-depth analysis of the physicochemical causality, synthesis protocols, and advanced material applications of 11-MAUA, designed for researchers and drug development professionals engineering next-generation delivery systems and smart biomaterials.

Physicochemical Profiling & Structural Causality

The utility of 11-MAUA is fundamentally rooted in its tripartite molecular architecture, which dictates its behavior in aqueous environments and during polymerization workflows.

-

The Methacrylamide Headgroup: Unlike standard methacrylates, the methacrylamide linkage in 11-MAUA provides superior resistance to hydrolytic cleavage under both acidic and basic extremes. This stability is paramount when engineering drug delivery vehicles or anti-fouling coatings that must survive harsh physiological or environmental conditions.

-

The C11 Aliphatic Spacer: The undecyl chain provides a strong hydrophobic driving force. In aqueous media, this spacer induces intrapolymer hydrophobic interactions, allowing properly designed copolymers to fold into highly stable, single-chain "unimer" micelles[2]. The specific length (C11) strikes an optimal balance: it is long enough to drive robust hydrophobic association, yet short enough to prevent complete macroscopic precipitation when copolymerized with hydrophilic monomers.

-

The Terminal Carboxylic Acid (-COOH): This moiety serves a dual purpose. First, it acts as a pH-responsive switch (pKa ~4.5–5.0). Below its pKa, the protonated state is hydrophobic; above its pKa, the deprotonated carboxylate (-COO⁻) is highly hydrophilic and electrostatically repulsive[3]. Second, the carboxylic acid acts as a functional anchor, capable of coordinative interactions with metal oxides (e.g., stainless steel medical implants) or enzymatic esterification[4].

Quantitative Data Summary

| Property / Parameter | Value / Description | Experimental Significance |

| CAS Number | 59178-93-7 | Standardized chemical identification[1]. |

| Molecular Weight | 269.38 g/mol | Critical for stoichiometric calculations in RAFT/ATRP[1]. |

| Melting Point | 68–69 °C | Used for purity verification post-recrystallization[5]. |

| Functional Groups | Methacrylamide, Aliphatic C11, Carboxylic Acid | Enables orthogonal reactivity (radical vs. condensation)[5]. |

| pKa (Terminal -COOH) | ~4.5 - 5.0 | Defines the pH-responsive conformational transition point[6]. |

Synthesis & Purification Protocol

The synthesis of 11-MAUA utilizes a Schotten-Baumann amidation reaction. The protocol below is designed as a self-validating system, where the causality of each step ensures high yield and purity.

Step-by-Step Methodology

-

Alkaline Dissolution: Dissolve 21.6 g (0.08 mol) of 11-aminoundecanoic acid and 14.4 g (0.36 mol) of NaOH in 600 mL of deionized water.

-

Causality: NaOH serves a dual role. It deprotonates the terminal carboxylic acid to ensure the precursor is fully water-soluble, and it acts as an acid scavenger to neutralize the HCl generated during amidation.

-

-

Thermal Control & Addition: Cool the solution to 0 °C in an ice bath. Add 26.1 g (0.25 mol) of methacryloyl chloride dropwise over 10 minutes.

-

Causality: The ice bath suppresses the competing side-reaction of methacryloyl chloride hydrolysis by water, maximizing the kinetic preference for amidation.

-

-

Amidation: Remove the ice bath and stir the emulsion vigorously for 3 hours at room temperature.

-

Acidification & Precipitation: Adjust the solution to pH 3 by slowly adding 12 N HCl.

-

Causality: Acidification protonates the terminal carboxylate, converting the highly soluble sodium salt into the highly hydrophobic free acid, forcing the 11-MAUA product to precipitate out of the aqueous phase[5].

-

-

Extraction & Washing: Filter the precipitate, dissolve it in chloroform, and wash sequentially with 1 N HCl and saturated NaCl solution. Dry over anhydrous Na₂SO₄.

-

Recrystallization: Evaporate the organic solvent and recrystallize the crude product twice from an acetone/n-hexane (1/1, v/v) mixture. Dry under vacuum for 24 hours to yield pure 11-MAUA (Yield: ~92%, mp 68–69 °C)[5].

Step-by-step synthesis workflow of 11-MAUA via Schotten-Baumann amidation.

Advanced Material Applications

pH-Responsive Unimer Micelles and Polyion Complexes

One of the most sophisticated applications of 11-MAUA is its copolymerization with sodium 2-(acrylamido)-2-methylpropanesulfonate (AMPS) to create pH-responsive unimer micelles[2].

Mechanistic Causality: AMPS provides permanent hydrophilicity due to its strongly acidic sulfonate group (which remains deprotonated at virtually all pH levels). When copolymerized, the resulting p(AMPS/11-MAUA) random copolymer exhibits profound pH-dependent conformational changes[3].

-

Acidic Conditions (pH < 4.5): The terminal carboxylic acids of the 11-MAUA units become protonated and highly hydrophobic. Driven by the hydrophobic effect of the C11 chains, the polymer chain collapses inward on itself, forming a "unimer micelle" (a micelle formed from a single polymer chain) with a hydrophobic core and a hydrophilic AMPS shell[7]. This core can encapsulate hydrophobic drug molecules like pyrene.

-

Basic Conditions (pH > 6.0): The carboxylic acids deprotonate into carboxylates (-COO⁻). The resulting electrostatic repulsion between the newly formed carboxylate anions and the permanent sulfonate anions forces the unimer micelle to unfold into an expanded, open-chain conformation, releasing any encapsulated payload[2].

Furthermore, mixing these anionic unimer micelles with cationic diblock copolymers (e.g., PMAPTAC-b-PMPC) yields Polyion Complex (PIC) micelles and vesicles, which can be reversibly assembled and disassembled via pH modulation[2].

pH-responsive conformational transition of AMPS/11-MAUA copolymers in water.

Enzymatic Polymerization and Green Chemistry

11-MAUA is highly valuable in the field of in vitro enzymatic polymerization[4]. Traditional chemical esterification of the terminal carboxylic acid requires high heat and strong acid catalysts, which frequently trigger premature, unwanted radical crosslinking of the sensitive methacrylamide double bond.

The Enzymatic Solution: Lipases (e.g., Lipase CA or CR) can catalyze the esterification of 11-MAUA with various alcohols (such as 12-hydroxylauric acid or cholesterol) under exceptionally mild conditions (room temperature to 50 °C, neutral pH)[8]. This chemoenzymatic approach perfectly preserves the methacrylamide group. Once the macromonomer is enzymatically synthesized, it can subsequently be subjected to controlled radical polymerization to yield highly ordered, biocompatible polyesters and hydrogels used in tissue engineering[9].

Biocompatible Medical Coatings

The terminal carboxylic acid of 11-MAUA exhibits a strong binding affinity for metal oxides. By copolymerizing 11-MAUA with zwitterionic monomers like 2-methacryloyloxyethyl phosphorylcholine (MPC), researchers can create antifouling polymeric medical coatings. The 11-MAUA units act as "anchors" that form coordinative bonds with the oxidized surface of stainless steel implants, while the MPC units project outward to resist protein adsorption and cellular fouling[2].

References

-

PubChem. "11-(Methacryloylamino)undecanoic acid". National Center for Biotechnology Information. Available at:[Link]

-

Ohno, S., Ishihara, K., & Yusa, S. "Formation of Polyion Complex (PIC) Micelles and Vesicles with Anionic pH-Responsive Unimer Micelles and Cationic Diblock Copolymers in Water." Langmuir, 2016, 32(16), 3945–3953. Available at:[Link]

-

Yusa, S. "Development and application of pH-responsive polymers." Polymer Journal, 2022, 54, 235–242. Available at:[Link]

-

Kobayashi, S., Uyama, H., & Kimura, S. "Enzymatic Polymerization." Chemical Reviews, 2001, 101(12), 3793–3818. Available at:[Link]

-

MySkinRecipes. "11-(methacryloylamino)undecanoic acid". Available at:[Link]

Sources

- 1. 11-(Methacryloylamino)undecanoic acid | C15H27NO3 | CID 2764185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Lipase-catalyzed polyester synthesis – A green polymer chemistry [jstage.jst.go.jp]

- 9. 11-(methacryloylamino)undecanoic acid [myskinrecipes.com]

11-Methacrylamidoundecanoic Acid (MAU): Fundamental Characteristics, Synthesis, and Applications in pH-Responsive Polymeric Systems

Executive Summary

11-Methacrylamidoundecanoic acid (MAU) is a highly functional amphiphilic monomer that has become a cornerstone in the development of stimuli-responsive macromolecules. By combining a polymerizable methacrylamide group, a long hydrophobic alkyl spacer, and a pH-sensitive carboxylic acid tail, MAU enables the creation of smart polymers capable of reversible, environmentally triggered conformational changes. This technical guide explores the fundamental physicochemical properties of MAU, details a self-validating synthesis protocol, and examines its advanced applications in polyion complex (PIC) micelles for drug delivery and surface engineering for cosmetic formulations.

Molecular Architecture & Physicochemical Profiling

The utility of MAU stems directly from its tripartite molecular architecture. Each domain serves a specific, mechanistic purpose that dictates the monomer's behavior in aqueous environments:

-

Methacrylamide Head Group: Unlike standard methacrylates, the methacrylamide moiety provides exceptional resistance to hydrolytic cleavage. Causality: The amide bond is significantly more stable against extreme pH fluctuations, ensuring that the polymer backbone remains intact during repeated protonation and deprotonation cycles.

-

C11 Alkyl Spacer: The 11-carbon aliphatic chain introduces profound hydrophobicity. Causality: This extended non-polar domain provides the thermodynamic driving force for self-assembly, allowing MAU-containing polymers to form stable hydrophobic cores in aqueous media to minimize water contact.

-

Carboxylic Acid Tail: The terminal -COOH group acts as the environmental sensor. Causality: With an estimated pKa of ~4.8, the tail toggles between a neutral, hydrophobic state in acidic environments and an anionic, hydrophilic state in basic environments, dictating the macroscopic solubility and conformation of the polymer.

Table 1: Fundamental Physicochemical Characteristics of MAU

| Property | Value | Causality / Significance |

| Chemical Name | 11-(Methacryloylamino)undecanoic acid | Standard IUPAC nomenclature |

| CAS Number | 59178-93-7 | Unique registry identifier[1] |

| Molecular Formula | C15H27NO3 | Defines the atomic composition as detailed in the [2] |

| Molecular Weight | 269.38 g/mol | Critical for stoichiometric calculations in controlled radical polymerization[3] |

| Melting Point | 68–69 °C | Indicates solid state at room temp; useful for purity assessment via DSC[4] |

| Computed XLogP3 | 3.8 | Indicates significant lipophilicity, driving micellar core formation[2] |

| Reactive Groups | Methacrylamide, Carboxylic Acid | Enables dual functionality: robust polymerization and pH-responsiveness |

Synthesis & Purification Methodology

The synthesis of MAU is achieved via the amidation of 11-aminoundecanoic acid with methacryloyl chloride. The following step-by-step protocol is adapted from methodologies detailed in and is designed as a self-validating system, where each condition is strictly controlled to drive the reaction forward while preventing side reactions[4].

Step-by-Step Protocol:

-

Aqueous Dissolution: Dissolve 11-aminoundecanoic acid (0.08 mol) and NaOH (0.36 mol) in 600 mL of water. Causality: NaOH serves a dual purpose. It deprotonates the carboxylic acid of the precursor, rendering the heavily hydrophobic 11-aminoundecanoic acid soluble in water. Furthermore, the excess NaOH acts as an acid scavenger to neutralize the HCl byproduct generated in the next step, driving the amidation equilibrium forward.

-

Acylation: Cool the solution in an ice bath to 0 °C. Add methacryloyl chloride (0.25 mol) dropwise over 10 minutes, then stir for 3 hours at room temperature. Causality: The ice bath is critical to control the highly exothermic nature of the acid chloride reaction. Maintaining a low temperature prevents the premature, thermally-induced autopolymerization of the highly reactive methacryloyl groups.

-

Acidification & Precipitation: Adjust the pH of the reaction mixture to 3 using 12 N HCl. Causality: Lowering the pH well below the pKa of the undecanoic acid group (~4.8) fully protonates the carboxylate. This eliminates its ionic character, drastically reducing its aqueous solubility and forcing the crude MAU product to precipitate out of the aqueous phase.

-

Extraction & Purification: Filter the precipitate and dissolve it in chloroform. Wash the organic layer with 1 N HCl and saturated NaCl, dry over anhydrous Na2SO4, and evaporate the solvent. Recrystallize the crude product twice from an acetone/n-hexane (1/1, v/v) mixture. Causality: Chloroform selectively dissolves the amphiphilic MAU while leaving behind highly polar impurities. The acidic and brine washes remove residual unreacted amines and salts. Finally, recrystallization eliminates any trace oligomers, yielding a high-purity monomer (yield ~92.4%) suitable for polymerization[4].

Figure 1: Step-by-step synthesis workflow of 11-methacrylamidoundecanoic acid (MAU).

pH-Responsive Behavior & Unimer Micelle Formation

When MAU is copolymerized with a permanently charged monomer, such as sodium 2-(acrylamido)-2-methylpropanesulfonate (AMPS), the resulting random copolymer—p(AMPS/MAU)—exhibits dramatic, reversible pH-responsiveness as demonstrated in [5].

-

Acidic Conditions (pH < pKa): At pH 3, the pendant undecanoic acid groups of MAU are fully protonated. Causality: The neutralization of the carboxylate groups maximizes the hydrophobicity of the C11 alkyl chains. To minimize thermodynamically unfavorable interactions with the aqueous solvent, the polymer chain undergoes intramolecular self-assembly. It collapses into a unimer micelle —a stable, unimolecular structure where the hydrophobic MAU domains form a dense core, shielded by the permanently hydrophilic AMPS sulfonate groups[6].

-

Basic Conditions (pH > pKa): At pH 9, the carboxylic acid groups deprotonate into carboxylate anions. Causality: The sudden generation of negative charges along the MAU spacer, combined with the existing anionic AMPS groups, induces massive intramolecular electrostatic repulsion. This repulsive force overcomes the hydrophobic associations, forcing the unimer micelle to unfold and adopt an extended, open-chain conformation [5].

Figure 2: Reversible pH-responsive unimer micelle transition in MAU-based copolymers.

Advanced Applications in Nanomedicine & Surface Engineering

Polyion Complex (PIC) Micelles for Drug Delivery The unique unimer micelle structure of p(AMPS/MAU) can be leveraged to create sophisticated nanocarriers. By mixing the anionic p(AMPS/MAU) unimer micelles with a cationic diblock copolymer (e.g., PMAPTAC-b-PMPC) under acidic conditions, researchers can spontaneously form Polyion Complex (PIC) micelles and vesicles[5]. Causality: The co-assembly is driven by the strong electrostatic attraction between the anionic sulfonate groups of AMPS and the cationic quaternary amines of PMAPTAC. Concurrently, the collapsed hydrophobic MAU core remains intact, serving as an ideal microenvironment for the encapsulation and targeted delivery of hydrophobic guest molecules (such as fluorescent probes or lipophilic drugs)[6].

Cosmetic Surface Engineering In the cosmetics industry, MAU-based copolymers are utilized to modify the surface of inorganic UV-protective powders, such as titanium dioxide (TiO2), to create "intelligent" sunscreens, as highlighted in [7] and [8]. Causality: The polymer anchors securely to the TiO2 surface via coordinative interactions between the metal oxide and the carboxylic acid groups of MAU. On the skin (which is naturally mildly acidic to neutral), the MAU groups remain protonated and highly hydrophobic, granting the sunscreen exceptional water- and sweat-resistance. However, when the user applies regular soap (which is basic), the MAU groups rapidly deprotonate. This sudden shift to a hydrophilic state allows the sunscreen to be easily and completely washed away, preventing pore blockage and skin irritation[8].

References

-

11-(Methacryloylamino)undecanoic acid | C15H27NO3 | CID 2764185 - PubChem (National Institutes of Health). Available at:[Link]

-

Formation of Polyion Complex (PIC) Micelles and Vesicles with Anionic pH-Responsive Unimer Micelles and Cationic Diblock Copolymers in Water - Langmuir (ACS Publications). Available at:[Link]

-

Development and application of pH-responsive polymers - ResearchGate (Int J Cosmet Sci). Available at:[Link]

Sources

- 1. 11-(METHACRYLOYLAMINO)UNDECANOIC ACID | 59178-93-7 [chemicalbook.com]

- 2. 11-(Methacryloylamino)undecanoic acid | C15H27NO3 | CID 2764185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 11-(Methacryloylamino)undecanoic acid | C15H27NO3 | CID 2764185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Formation of Polyion Complex (PIC) Micelles and Vesicles with Anionic pH-Responsive Unimer Micelles and Cationic Diblock Copolymers in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. happi.com [happi.com]

Engineering Colloidal Interfaces: A Technical Guide to Carboxylic Acid-Functionalized Polymerizable Surfactants (Surfmers)

As a Senior Application Scientist, I have observed a critical bottleneck in both industrial coatings and nanomedicine: the thermodynamic instability of physically adsorbed surfactants. Traditional surfactants are highly prone to desorption, migration, and film plasticization. To overcome these limitations, the field has pivoted toward polymerizable surfactants, or "surfmers."

This whitepaper provides an in-depth mechanistic and operational guide to utilizing carboxylic acid-functionalized surfmers . By covalently anchoring to the polymer backbone, these molecules provide robust electrosteric stabilization, pH-responsive phase behavior, and highly accessible bioconjugation sites for advanced drug delivery systems.

Mechanistic Causality: The Chemistry of Surfmer Selection

The efficacy of a surfmer is dictated not just by its surface activity, but by its reactivity ratios with the primary monomers. When engineering a latex for high stability and functionalization, carboxylic acid surfmers are the premier choice, but their specific chemical backbone matters immensely.

Causality of Monomer Selection: Why do we preferentially select maleic or itaconic acid derivatives over highly reactive acrylic surfmers? As detailed in [1], maleic and itaconic moieties exhibit near-zero homopolymerization rates in the aqueous phase due to steric hindrance and electronic symmetry. If an acrylic surfmer is used, it often polymerizes with itself in the water phase, creating parasitic, water-soluble polyelectrolytes that deplete the surfactant concentration and increase serum viscosity. Conversely, maleic/itaconic surfmers are forced to wait at the water-particle interface until they can copolymerize with the propagating hydrophobic chains (e.g., styrene or butyl acrylate)[1].

Furthermore, the carboxylic acid group provides a dual function: it imparts a high negative charge density for electrostatic repulsion and serves as a highly reactive anchor for downstream bioconjugation in drug delivery applications[2].

Process Engineering: Dictating Spatial Localization

The physical presence of a polymerizable group does not guarantee that the functional groups will end up on the surface of the nanoparticle. If the polymerization kinetics are not tightly controlled, the hydrophilic surfmer can be buried within the hydrophobic core of the particle.

Causality of Process Design: To ensure the carboxylic acid groups are localized at the particle surface, a starved-feed semi-batch process is mandatory, a principle supported by [3]. In a standard batch process, high initial monomer concentrations swell the nucleated particles. The propagating radical can easily grow over the surfmer, burying it inside the core. By utilizing a starved-feed approach—feeding the monomer mixture at a rate slower than the propagation rate—the instantaneous monomer conversion is kept artificially high (>90%)[4]. This minimizes monomer swelling, forcing the hydrophilic carboxylic acid headgroups to remain anchored at the aqueous interface[5].

Workflow: Emulsion polymerization methods dictating surfmer localization.

Self-Validating Experimental Protocols

To guarantee reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of a Model Itaconic Acid Surfmer

This protocol yields a sodium octylphenol polyoxyethylene itaconate monoester, leveraging the principles outlined in [6].

-

Esterification: In a multi-neck flask under nitrogen, react octylphenol polyoxyethylene ether (OP-10) with itaconic anhydride (1:1.05 molar ratio) at 110°C for 4 hours. Causality: The slight excess of anhydride drives the ring-opening esterification to completion.

-

Neutralization: Cool the mixture to 40°C and neutralize with equimolar aqueous NaOH to yield the sodium salt of the itaconate monoester.

-

Purification: Precipitate the product in cold acetone to remove unreacted OP-10, then dry under vacuum.

Protocol B: Starved Semi-Batch Emulsion Polymerization

-

Seed Formation: Charge a reactor with deionized water, 10% of the total monomer mix (e.g., 50/50 Styrene/Butyl Acrylate), and 20% of the synthesized surfmer. Heat to 75°C and initiate with Potassium Persulfate (KPS). Causality: KPS generates sulfate radicals that contribute to the anionic surface charge, synergizing with the carboxylic surfmer to enhance electrosteric stabilization.

-

Starved Feeding: After 30 minutes (once the seed turns bluish-translucent, indicating particle nucleation), continuously feed the remaining monomer and surfmer over 3 hours using a dual-syringe pump.

-

Maturation: Hold the reaction at 80°C for 2 hours to ensure complete conversion and covalent incorporation.

The Self-Validation Check

To ensure this protocol is a self-validating system, we integrate an intrinsic feedback loop: Dialysis coupled with Surface Tension Analysis .

-

Step: Extract 10 mL of the final latex and dialyze against 1 L of deionized water using a 10 kDa MWCO membrane for 48 hours. Measure the surface tension of the external dialysate using a Wilhelmy plate tensiometer.

-

Validation Logic: If the surfmer is merely physically adsorbed, it will migrate across the membrane, lowering the dialysate's surface tension (< 50 mN/m)[7]. A surface tension reading of > 70 mN/m (near pure water) validates that 100% of the surfmer is covalently locked into the polymer matrix.

Quantitative Data Presentation

The covalent integration of carboxylic acid surfmers fundamentally alters the physicochemical profile of the resulting latex, as summarized below.

Table 1: Comparative Physicochemical Properties of Latex Synthesized via Traditional vs. Surfmer Stabilization

| Property | Traditional Surfactant (SDS) | Carboxylic Acid Surfmer | Causality / Significance |

| Covalent Incorporation | 0% | > 95% | Prevents desorption during film formation or physiological dilution[7]. |

| Electrolyte Stability (0.5M KCl) | Coagulates | Highly Stable | Electrosteric hindrance from anchored carboxyl chains prevents salt-induced aggregation[6]. |

| Surface Tension of Dialysate | ~40 mN/m | ~72 mN/m | Validates the absence of free surfactant migration. |

| Zeta Potential (pH 7.4) | -45 mV | -55 mV | Higher anionic charge density due to surface-localized carboxylate groups[6]. |

| Bioconjugation Efficiency | N/A | > 85% | Covalently bound -COOH provides stable anchors for EDC/NHS coupling[8]. |

Translational Applications: Targeted Drug Delivery

In nanomedicine, the covalent incorporation of carboxylic acid surfmers prevents the premature shedding of the stabilizing layer when the nanocarrier enters the bloodstream, a critical failure point for traditional lipid or polymeric nanoparticles[8].

Furthermore, the dense array of surface carboxyl groups transforms the nanoparticle into a highly versatile drug delivery vehicle. Through standard carbodiimide crosslinker chemistry (EDC/NHS), primary amine-containing targeting ligands—such as monoclonal antibodies or cell-penetrating peptides—can be covalently attached directly to the nanoparticle surface without the need for complex, multi-step post-polymerization functionalization[9].

Pathway: EDC/NHS bioconjugation of targeting ligands to carboxylated nanoparticles.

By engineering the interface at the moment of polymerization, researchers can create highly stable, functionalized nanocarriers that bridge the gap between synthetic polymer chemistry and targeted biologic therapies.

References

-

Preparation of carboxylated polymer emulsion particles in which carboxyl groups are predominantly localized at surface layer by using the seeded emulsion polymerization technique Source: Colloid and Polymer Science URL:[Link]

-

Reactive surfactants – chemistry and applications. Part I. Polymerizable surfactants Source: Polimery URL:[Link]

-

Fundamentals of Emulsion Polymerization Source: Biomacromolecules - ACS Publications URL:[Link]

-

Generation and Characterization of a Library of Novel Biologically Active Functional Surfactants (Surfmers) Using Combined High-Throughput Methods Source: ACS Applied Materials & Interfaces URL:[Link]

-

Recent advances in radical polymerization of bio-based monomers in aqueous dispersed media Source: Polymer Chemistry - RSC Publishing URL:[Link]

-

Unveiling the Potential of Surface Polymerized Drug Nanocrystals in Targeted Delivery Source: Molecular Pharmaceutics - ACS Publications URL:[Link]

-

Preparation of carboxyl-coated polystyrene nanoparticles using oleic acid Source: IET Nanobiotechnology URL:[Link]

-

Itaconic Acid Based Polymerizable Surfactants: Synthesis and Application of Sodium Octylphenol Polyoxyethylene (10) Itaconate Monoester Source: New Energy and Sustainable Development - World Scientific Publishing URL:[Link]

-

Novel Polymerizable Nonionic Surfactants (Surfmers) Corporate with Alkenylsuccinic Anhydride: Synthesis, Surface, and Thermodynamic Properties Source: Journal of Dispersion Science and Technology - Taylor & Francis URL:[Link]

Sources

- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 2. digital-library.theiet.org [digital-library.theiet.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent advances in radical polymerization of bio-based monomers in aqueous dispersed media - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00097D [pubs.rsc.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. worldscientific.com [worldscientific.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Protocol for self-assembled monolayer (SAM) formation using 11-(Methacryloylamino)undecanoic acid

Application Note: Protocol for Self-Assembled Monolayer (SAM) Formation Using 11-(Methacryloylamino)undecanoic Acid on Metal Oxide Surfaces

Executive Summary

The functionalization of inorganic metallic substrates with organic polymeric coatings is a critical challenge in the development of medical implants, biosensors, and targeted drug delivery systems. 11-(Methacryloylamino)undecanoic acid (11-MAUA, CAS 59178-93-7) serves as a highly effective heterobifunctional adhesion promoter. Featuring a carboxylic acid anchoring group, an 11-carbon hydrophobic spacer, and a polymerizable methacrylamide headgroup, 11-MAUA bridges the gap between native metal oxides (e.g., TiO₂, Ti-6Al-4V, 316L Stainless Steel) and downstream polymer matrices [3].

This application note provides a comprehensive, self-validating protocol for the deposition of 11-MAUA SAMs, emphasizing the mechanistic causality behind each experimental parameter to ensure reproducible, high-density monolayer formation.

Mechanistic Principles of 11-MAUA Assembly

To achieve a highly ordered SAM, one must understand the thermodynamic and kinetic drivers of the assembly process. The 11-MAUA molecule relies on three distinct structural domains:

-

The Anchoring Group (-COOH): Carboxylic acids form strong coordination bonds with the hydroxylated surfaces of native metal oxides. Depending on the surface geometry, this occurs via bidentate chelating or bridging interactions, displacing surface-bound water [1].

-

The Alkyl Spacer (-(CH₂)₁₀-): The 10-methylene chain provides the critical van der Waals forces required to drive thermodynamic self-assembly. Chains with 10 or more carbons overcome the steric hindrance of the bulky headgroups, forcing the molecules into a tightly packed, all-trans conformational state [2].

-

The Reactive Terminus (Methacrylamide): Oriented away from the substrate, the methacrylamide group presents a dense array of reactive vinyl double bonds. This surface acts as a macroscopic macro-initiator for subsequent Surface-Initiated Polymerization (SIP), allowing for the covalent grafting of functional hydrogels or antifouling zwitterionic polymers (e.g., poly-MPC) [3].

Figure 1: Mechanistic pathway of 11-MAUA coordination, self-assembly, and functionalization.

Step-by-Step Experimental Protocol

Phase 1: Substrate Preparation and Hydroxylation

The goal of this phase is to remove adventitious organic contaminants and maximize the density of reactive surface hydroxyl (-OH) groups.

-

Solvent Sonication: Submerge the metal oxide substrates (e.g., Ti-6Al-4V or Stainless Steel foils) sequentially in HPLC-grade acetone, absolute ethanol, and ultra-pure deionized water (18.2 MΩ·cm). Sonicate for 10 minutes in each solvent.

-

Mechanistic Rationale: Sequential polarity gradients efficiently strip both non-polar lipids and polar salts from the micro-roughened metal surface.

-

-

Drying: Dry the substrates under a gentle stream of high-purity nitrogen (N₂).

-

Surface Activation: Subject the dried substrates to UV-Ozone treatment or Oxygen (O₂) Plasma for 15 minutes immediately prior to SAM deposition.

-

Mechanistic Rationale: High-energy oxygen species combust residual nanoscale carbon and heavily hydroxylate the metal oxide surface. A high density of -OH groups is strictly required for the carboxylic acid of 11-MAUA to form a bidentate coordination bond[1, 2].

-

Phase 2: 11-MAUA SAM Deposition

-

Solution Preparation: Dissolve 11-MAUA in absolute ethanol to achieve a final concentration of 2.0 mM.

-

Mechanistic Rationale: Ethanol is chosen over water because 11-MAUA is an amphiphilic molecule. In aqueous environments, the hydrophobic undecanoic chains collapse to form unimer micelles, hiding the reactive carboxylic acid [4]. Ethanol fully solubilizes the monomer, allowing free molecules to partition to the metal oxide interface.

-

-

Incubation: Immerse the freshly activated substrates into the 11-MAUA solution. Seal the container, purge with N₂ to remove dissolved oxygen, and wrap in aluminum foil. Incubate at room temperature for 24 hours.

-

Mechanistic Rationale: 24 hours provides sufficient time for the initial fast-phase adsorption (minutes) to transition into the slow-phase thermodynamic rearrangement (hours), yielding an all-trans tightly packed monolayer. The dark, oxygen-free environment prevents spontaneous auto-polymerization of the methacrylamide groups.

-

Phase 3: Post-Assembly Washing and Curing

-

Rinsing: Remove the substrates and immediately rinse with copious amounts of absolute ethanol, followed by a brief 1-minute sonication in fresh ethanol.

-

Mechanistic Rationale: Sonication provides the kinetic energy required to sheer away weakly bound, physisorbed multilayers held only by hydrogen bonding, leaving only the covalently coordinated monolayer[2].

-

-

Thermal Annealing (Optional but Recommended): Dry under N₂ and bake the substrates in a vacuum oven at 60°C for 1 hour.

-

Mechanistic Rationale: Mild thermal annealing drives the dehydration condensation reaction between the carboxylic acid and surface hydroxyls, converting weaker hydrogen bonds into robust coordinative bonds.

-

Figure 2: End-to-end experimental workflow for 11-MAUA SAM formation and validation.

Self-Validation & Quality Control Checkpoints

A protocol is only as reliable as its validation metrics. Before proceeding to downstream polymerization, the 11-MAUA SAM must be validated as a self-contained system. If the metrics in Table 1 are not met, the SAM is either incomplete or contaminated, and the substrate must be re-polished and re-cleaned.

Table 1: Quantitative Validation Metrics for 11-MAUA SAMs on Metal Oxides

| Analytical Technique | Bare Metal Oxide (Pre-SAM) | 11-MAUA SAM (Post-SAM) | Mechanistic Interpretation |

| Static Water Contact Angle (WCA) | < 10° (Superhydrophilic) | 65° – 75° | Validates surface coverage. The shift indicates the masking of polar -OH groups by the hydrocarbon chain and the moderately polar methacrylamide terminus. |

| X-ray Photoelectron Spectroscopy (XPS) | No N 1s peak | N 1s peak at ~400 eV | Confirms the presence of the amide nitrogen from the methacrylamide headgroup. |

| XPS (C 1s High Resolution) | Trace adventitious carbon | Distinct O=C–N (~288 eV) | Validates the intact structure of the polymerizable headgroup [3]. |

| PM-IRRAS (Infrared Spectroscopy) | N/A | ν_a(CH₂) ≤ 2920 cm⁻¹ν_s(CH₂) ≤ 2850 cm⁻¹ | Validates packing density. Peak positions below these thresholds confirm the alkyl chains are in a highly ordered, crystalline all-trans state [2]. |

Downstream Application: Surface-Initiated Polymerization (SIP)

Once validated, the 11-MAUA SAM serves as an anchor for radical polymerization. To graft a polymer (e.g., an antifouling coating):

-

Submerge the 11-MAUA functionalized substrate in a degassed monomer solution (e.g., 0.5 M 2-methacryloyloxyethyl phosphorylcholine in methanol).

-

Add a thermal initiator such as AIBN (Azobisisobutyronitrile) at a 1:100 molar ratio to the monomer.

-

Heat the system to 60°C under an inert argon atmosphere for 12-16 hours. The surface-bound methacrylamide groups will co-polymerize with the free monomers in solution, resulting in a covalently grafted, robust polymer brush layer [3].

References

-

Aronoff, Y. G., Chen, B., Lu, G., Seto, C., Schwartz, J., & Bernasek, S. L. (1997). Stabilization of Self-Assembled Monolayers of Carboxylic Acids on Native Oxides of Metals. Journal of the American Chemical Society, 119(2), 259-262. URL:[Link]

-

Gawalt, E. S., Avaltroni, M. J., Koch, N., & Schwartz, J. (2001). Effect of Alkyl Chain Length on Carboxylic Acid SAMs on Ti-6Al-4V. Langmuir (Referenced via PMC3133696). URL:[Link]

-

Lin, X., et al. (2024). Rationale Design for Anchoring Pendant Groups of Zwitterionic Polymeric Medical Coatings. Langmuir, 40(25), 13395-13405. URL:[Link]

-

Yusa, S., et al. (2016). Formation of Polyion Complex (PIC) Micelles and Vesicles with Anionic pH-Responsive Unimer Micelles and Cationic Diblock Copolymers in Water. Langmuir, 32(16), 3884-3891. URL:[Link]

Application Notes & Protocols: Surface-Initiated Polymerization of 11-(Methacryloylamino)undecanoic Acid

Introduction: Engineering Intelligent Surfaces with Poly(MAA-11) Brushes

The functionalization of surfaces with well-defined polymer layers, known as polymer brushes, is a cornerstone of modern materials science, enabling the precise control of interfacial properties. 11-(Methacryloylamino)undecanoic acid (MAA-11) is a particularly valuable monomer for this purpose. Its structure features a polymerizable methacryloyl group, a long alkyl spacer, and a terminal carboxylic acid group. When polymerized from a surface using a "grafting-from" approach, it forms poly(11-(methacryloylamino)undecanoic acid) or P(MAA-11) brushes.

These brushes create a densely packed, hydrophilic layer that can dramatically alter the characteristics of the underlying substrate. The long alkyl spacer provides flexibility, while the terminal carboxylic acid groups offer a wealth of opportunities for secondary functionalization and impart a "smart" pH-responsive behavior.[1][2] This unique combination makes P(MAA-11) functionalized surfaces highly sought after for a range of advanced applications, including:

-

Biosensors and Diagnostics: The carboxylic acid groups serve as ideal anchor points for the covalent immobilization of biomolecules like antibodies, enzymes, and DNA probes using well-established chemistries.[3][4]

-

Anti-Fouling Coatings: The dense, hydrophilic nature of the brushes can create a hydration layer that effectively resists the non-specific adsorption of proteins and the adhesion of cells and bacteria.

-

Controlled Drug Delivery: The polymer chains can swell or collapse in response to changes in environmental pH, allowing for the triggered release of loaded therapeutic agents.[5][6]

-

Modulation of Surface Wettability: The surface can be switched between hydrophilic and more hydrophobic states by altering the pH, which controls the protonation state of the carboxylic acid groups.[7]

This guide provides a comprehensive overview and detailed protocols for the synthesis and characterization of P(MAA-11) brushes on common research substrates (gold and silicon wafers) using Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), one of the most robust and widely used methods for creating well-defined polymer brushes.[8]

The "Grafting-From" Principle: Surface-Initiated ATRP

The "grafting-from" method involves immobilizing a polymerization initiator on the substrate surface, followed by the in-situ growth of polymer chains. This strategy allows for the formation of much denser polymer brushes compared to "grafting-to" methods.[9]

SI-ATRP is a controlled radical polymerization (CRP) technique that provides excellent control over polymer chain length, distribution, and architecture. The key components are:

-

Monomer: The building block of the polymer (in this case, MAA-11).

-

Initiator: A molecule (typically an alkyl halide) covalently bound to the surface from which the polymer chains grow.[10]

-

Catalyst System: A transition metal complex (commonly copper-based) that reversibly activates and deactivates the growing polymer chains, preventing termination reactions and ensuring uniform growth.[8]

The controlled nature of ATRP allows for the synthesis of brushes with predictable thickness and a narrow molecular weight distribution, which is critical for achieving reproducible surface properties.

Experimental Workflow & Protocols

The overall process involves three main stages: substrate preparation and initiator immobilization, surface-initiated polymerization, and post-polymerization characterization and functionalization.

Materials & Equipment

Chemicals:

-

11-(Methacryloylamino)undecanoic acid (MAA-11)

-

Substrates: Silicon wafers or gold-coated silicon wafers

-

For Initiator SAM on Silicon: (3-Aminopropyl)triethoxysilane (APTES), α-bromoisobutyryl bromide (BIBB), Triethylamine (Et3N), Anhydrous Toluene, Ethanol.

-

For Initiator SAM on Gold: 11-Mercaptoundecanol, α-bromoisobutyryl bromide (BIBB), Triethylamine (Et3N), Anhydrous Dichloromethane (DCM).

-

For ATRP: Copper(I) bromide (CuBr), Copper(II) bromide (CuBr2), Tris(2-pyridylmethyl)amine (TPMA) or 2,2'-Bipyridine (Bpy), Anhydrous solvent (e.g., Methanol/Water mixture or DMF), sacrificial initiator (e.g., methyl 2-bromopropionate).[11]

-

For Cleaning: Sulfuric acid (H₂SO₄), Hydrogen peroxide (30%, H₂O₂), HPLC-grade solvents (Acetone, Isopropanol, Dichloromethane).

Equipment:

-

Schlenk line or glovebox for inert atmosphere reactions

-

Ultrasonic bath

-

Spin coater (optional)

-

Soxhlet extractor

-

Characterization: Ellipsometer, X-ray Photoelectron Spectrometer (XPS), Contact Angle Goniometer, Atomic Force Microscope (AFM).

Protocol 1: Initiator Immobilization on Silicon Wafers

This two-step protocol first creates an amine-terminated surface using APTES, which is then reacted with an acyl bromide to form the amide-linked ATRP initiator.[10][12]

Step 1: Substrate Cleaning and Hydroxylation

-

Cut silicon wafers to the desired size.

-

Sonicate sequentially in acetone, isopropanol, and deionized water (15 minutes each).

-

Dry the wafers under a stream of nitrogen.

-

Activate the surface by immersing in piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). An alternative is exposure to a UV/Ozone cleaner for 20 minutes.[13]

-

Rinse copiously with deionized water and dry with nitrogen. The surface should be uniformly hydrophilic.

Step 2: Silanization with APTES

-

Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

-

Immerse the cleaned, dry wafers in the APTES solution and leave for 2-4 hours at room temperature under an inert atmosphere.

-

Remove the wafers, rinse with toluene, sonicate briefly in toluene to remove physisorbed silane, and then rinse with ethanol.

-

Cure the APTES layer by baking at 110°C for 30 minutes.

Step 3: Coupling the ATRP Initiator

-

In a glovebox or under inert atmosphere, place the APTES-functionalized wafers in a flask containing anhydrous toluene and triethylamine (as an acid scavenger, ~1.2 equivalents relative to BIBB).

-

Cool the flask to 0°C in an ice bath.

-

Slowly add α-bromoisobutyryl bromide (BIBB, ~1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.[10]

-

Remove the wafers and rinse thoroughly with dichloromethane and ethanol. Dry with nitrogen. The wafers are now initiator-functionalized and ready for polymerization.

Protocol 2: Initiator Immobilization on Gold Surfaces

This protocol utilizes the strong affinity of thiols for gold to form a self-assembled monolayer (SAM) of an ATRP initiator.

Step 1: Substrate Cleaning

-

Clean gold-coated wafers by sonicating in acetone and isopropanol (15 minutes each).

-

Dry under a stream of nitrogen.

-

Clean with a UV/Ozone cleaner for 20 minutes immediately before use.

Step 2: Formation of Hydroxyl-Terminated SAM

-

Prepare a 1-2 mM solution of 11-mercaptoundecanol in absolute ethanol.

-

Immerse the cleaned gold substrates in the solution for 18-24 hours.

-

Remove the substrates, rinse thoroughly with ethanol to remove non-chemisorbed thiols, and dry with nitrogen.

Step 3: Coupling the ATRP Initiator

-

The procedure is analogous to Step 3 in Protocol 1, but using the hydroxyl-terminated SAM on gold as the substrate and anhydrous dichloromethane as the solvent.[14] The hydroxyl groups react with BIBB to form the ester-linked initiator.

Protocol 3: Surface-Initiated ATRP of MAA-11

This protocol uses Activators Re-generated by Electron Transfer (ARGET) ATRP, which is more tolerant to oxygen and uses significantly less copper catalyst.[11]

-

Prepare the Polymerization Solution: In a Schlenk flask, dissolve the monomer (MAA-11), ligand (TPMA, 2 equivalents to Cu(II)), and a small amount of sacrificial initiator (methyl 2-bromopropionate) in the chosen solvent (e.g., a 1:1 mixture of methanol and water). The target degree of polymerization will determine the monomer-to-initiator ratio.

-

Add Catalyst: Add the copper catalyst (e.g., CuBr₂). A typical ratio might be [Monomer]:[Sacrificial Initiator]:[CuBr₂]:[TPMA] =[15]:[3]:[0.05]:[0.1].

-

Deoxygenate: Seal the flask and deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.

-

Initiate Reaction: Place the initiator-functionalized substrate(s) in a separate Schlenk flask and purge with inert gas. Using a cannula, transfer the deoxygenated polymerization solution into the flask containing the substrate.

-

Run Polymerization: Place the sealed flask in a temperature-controlled oil bath (e.g., 60°C). The polymerization time will determine the final brush thickness (e.g., 1-24 hours).[11]

-

Stop Reaction: To stop the polymerization, remove the flask from the oil bath, open it to the air, and immerse the substrate in a beaker of clean solvent.

-

Clean Substrate: To remove any physisorbed polymer, perform a Soxhlet extraction on the substrate for 12-24 hours using a good solvent for the polymer (e.g., THF or methanol).[16]

-

Dry the substrate with nitrogen.

Characterization of P(MAA-11) Brushes

Multiple techniques should be used to confirm the successful step-wise modification of the surface.

| Technique | Purpose | Expected Result for P(MAA-11) Brush |

| Ellipsometry | Measures the thickness of the organic layers on the substrate. | A significant increase in layer thickness (e.g., 5-100 nm) after polymerization, confirming polymer growth.[12][17] |

| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition of the surface. | Appearance of N 1s and Br 3d peaks after initiator immobilization. After polymerization, an increase in the C 1s and O 1s signals and attenuation of the substrate signal (Si 2p or Au 4f).[17] |

| Contact Angle Goniometry | Measures the static water contact angle to assess surface wettability. | The cleaned substrate will be hydrophilic (low angle). After initiator SAM, it becomes more hydrophobic. After P(MAA-11) growth, the surface becomes highly hydrophilic again (e.g., < 30°).[17] |

| Atomic Force Microscopy (AFM) | Images the surface topography. | The surface should remain smooth after each step, indicating uniform layer formation. A slight increase in root-mean-square (RMS) roughness is expected after polymerization. |

Application Protocol: Biomolecule Immobilization via EDC/NHS Coupling

The terminal carboxylic acid groups of the P(MAA-11) brush are ideal for covalently attaching amine-containing biomolecules (e.g., proteins, antibodies). The most common method is carbodiimide chemistry.[3][18]

Protocol:

-

Equilibration: Rinse the P(MAA-11) functionalized surface with an activation buffer (e.g., 50 mM MES buffer, pH 6.0).[18]

-

Activation: Prepare a fresh solution of 0.4 M EDC and 0.1 M N-hydroxysulfosuccinimide (sulfo-NHS) in the activation buffer. Immerse the surface in this solution for 15-30 minutes at room temperature. This converts the carboxylic acids to more reactive NHS-esters.[19]

-

Rinsing: Briefly rinse the surface with the activation buffer to remove excess EDC/NHS.

-

Coupling: Immediately immerse the activated surface in a solution of the amine-containing biomolecule (e.g., 10-100 µg/mL antibody) prepared in a coupling buffer (e.g., PBS, pH 7.4). Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching & Washing: Immerse the surface in a quenching solution (e.g., 1 M ethanolamine or 100 mM glycine, pH 8.5) for 15 minutes to deactivate any remaining NHS-esters.

-

Final Wash: Wash the surface thoroughly with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove non-covalently bound biomolecules. The surface is now ready for use in its intended application.

Conclusion and Outlook

The surface-initiated polymerization of 11-(methacryloylamino)undecanoic acid provides a robust and versatile platform for creating advanced functional materials. By following the detailed protocols for initiator immobilization and SI-ATRP, researchers can produce well-defined P(MAA-11) brushes with a high density of addressable carboxylic acid groups. These surfaces are not merely passive coatings but are dynamic interfaces capable of responding to their environment and serving as a foundation for complex biological assays, targeted drug delivery systems, and next-generation anti-fouling technologies. The continued exploration of these "smart" surfaces promises significant advancements across the fields of biotechnology, medicine, and materials science.

References

-

A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. PMC, National Center for Biotechnology Information. [Link]

-

Responsive Polymer Brush Design and Emerging Applications for Nanotheranostics. PMC, National Center for Biotechnology Information. [Link]

-

pH-Responsive polymers: synthesis, properties and applications. Soft Matter (RSC Publishing). [Link]

-

EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. SpringerLink. [Link]

-

Synthesis of Poly(methacrylic acid) Brushes via Surface-Initiated Atom Transfer Radical Polymerization of Sodium Methacrylate and Their Use as Substrates for the Mineralization of Calcium Carbonate. ACS Publications. [Link]

-

On the pH Responsive, Charge Selective, Polymer Brush-Mediated Transport Probed by Traditional and Scanning Fluorescence Correlation Spectroscopy. PMC, National Center for Biotechnology Information. [Link]

-

One Step ATRP Initiator Immobilization on Surfaces Leading to Gradient-Grafted Polymer Brushes. ACS Publications. [Link]

-

Stimulus-responsive polymer brushes on surfaces: Transduction mechanisms and applications. ResearchGate. [Link]

-

pH-sensitive polymers. Wikipedia. [Link]

-

Polymer Brushes via Surface-Initiated Electrochemically Mediated ATRP: Role of a Sacrificial Initiator in Polymerization of Acrylates on Silicon Substrates. MDPI. [Link]

-

Surface Initiated Polymerizations via e-ATRP in Pure Water. MDPI. [Link]

-

Functionalization of Silicon Surfaces Using SI-ATRP and Click Chemistry for Anchoring Asymmetric Catalysts. ACS Publications. [Link]

-

One-Step Immobilization of Initiators for Surface-Initiated Ring Opening Polymerization and Atom Transfer Radical Polymerization by Poly(norepinephrine) Coating. PubMed. [Link]

-

One step ATRP initiator immobilization on surfaces leading to gradient-grafted polymer brushes. PubMed. [Link]

-

Hydrophilic Aldehyde-Functional Polymer Brushes: Synthesis, Characterization, and Potential Bioapplications. PMC, National Center for Biotechnology Information. [Link]

-

Stable Poly(methacrylic acid) Brush Decorated Silica Nano-Particles by ARGET ATRP for Bioconjugation. MDPI. [Link]

-

Analysis of biomimetic polymer brushes by XPS and optical spectroscopy Abdullah A Sari. University of Sheffield. [Link]

-

One-Step Immobilization of Initiators for Surface-Initiated Ring Opening Polymerization and Atom Transfer Radical Polymerization by Poly(norepinephrine) Coating. ResearchGate. [Link]

-

Mechanism and application of surface-initiated ATRP in the presence of a Zn0 plate. ETH Zurich Research Collection. [Link]

-

Surface-Initiated Atom Transfer Radical Polymerization for the Preparation of Well-Defined Organic–Inorganic Hybrid Nanomaterials. PMC, National Center for Biotechnology Information. [Link]

-

Atom Transfer Radical Polymerization of n-Butyl Acrylate from Silica Nanoparticles. University of California, Berkeley. [Link]

-

Synthesis, Characterization, and Properties of Tethered Polystyrene-b-polyacrylate Brushes on Flat Silicate Substrates. University of Illinois Urbana-Champaign. [Link]

-

Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. R Discovery. [Link]

-

Synthesis and Characterization of Poly(3-Sulfopropylmethacrylate) Brushes for Potential Antibacterial Applications. Soft Matter Laboratory, EPFL. [Link]

-